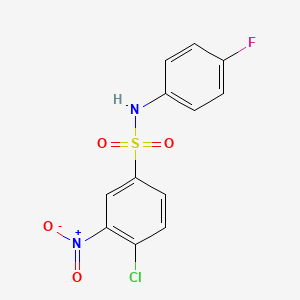
4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Sulfonamides, including derivatives similar to 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide, have been extensively explored for their chemical synthesis applications. These compounds are integral in the development of novel synthesis pathways for biologically and industrially relevant molecules. A practical example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals. This synthesis involves cross-coupling reactions where sulfonamide derivatives could potentially serve as precursors or intermediates due to their reactive functional groups (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Degradation and Remediation
Sulfonamides, owing to their widespread use, often find their way into the environment, where they pose challenges due to their persistence and potential ecological impacts. Research into the microbial degradation of polyfluoroalkyl chemicals, a group to which sulfonamides can be related, highlights the environmental fate of these compounds. Studies focus on understanding how these substances degrade in natural settings, potentially leading to the development of bioremediation strategies that could mitigate their impact on ecosystems (Liu & Avendaño, 2013).
Antimicrobial Resistance and Environmental Impact
The persistence of sulfonamides in the environment also contributes to the development of antimicrobial resistance, a growing concern in both human and veterinary medicine. Studies review the mechanisms by which sulfonamides, including compounds like 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide, contribute to this issue. They explore the pathways through which these drugs exert selective pressure on microbial communities, leading to resistant strains. Such research is critical for developing strategies to combat resistance and protect public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Methods for Sulfonamides
Advancements in analytical techniques have enabled the detection and quantification of sulfonamides in various matrices, from pharmaceutical formulations to environmental samples. These methods are essential for monitoring the presence and concentration of sulfonamides, ensuring compliance with regulatory standards, and assessing their impact on health and the environment. Techniques such as capillary electrophoresis have been employed for the analysis of sulfonamides, showcasing the importance of analytical chemistry in managing and understanding the implications of these compounds (Hoff & Kist, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-11-6-5-10(7-12(11)16(17)18)21(19,20)15-9-3-1-8(14)2-4-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDROLBKWORAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
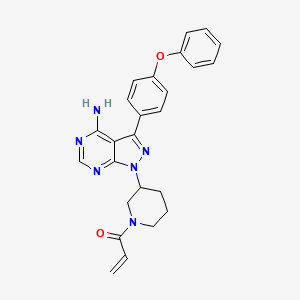
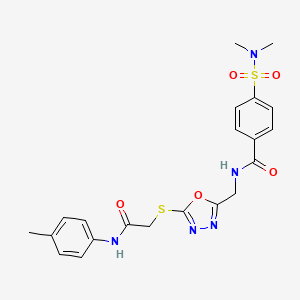
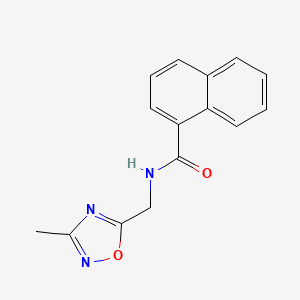
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
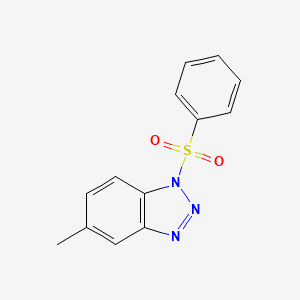
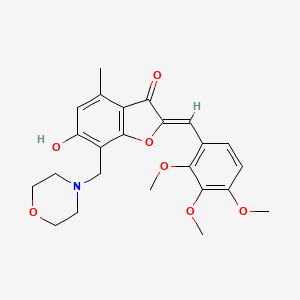
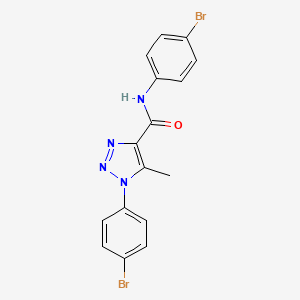
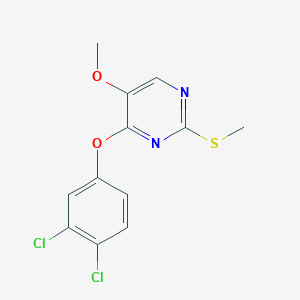
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)
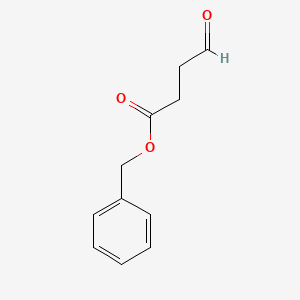
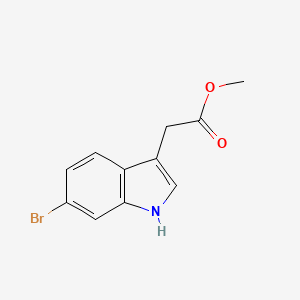
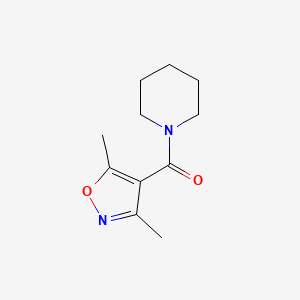
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)